4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
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Overview
Description
“4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid” is a chemical compound with the CAS Number: 2044773-02-4 . It has a molecular weight of 278.33 and its IUPAC name is 4-(tert-butoxycarbonyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O6S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.33 . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Modification
- The mixture of sec-butyllithium and potassium tert-butoxyde in THF at -95 °C promotes a 1,4-eliminative process in 1,1-diethoxybut-2-ene to afford conjugate (E)-1-ethoxybuta-1,3-diene. This process highlights the role of tert-butoxy compounds in synthetic organic chemistry (Prandi & Venturello, 1994).
- The use of tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids is significant in the formation of esters and amides under mild conditions (Saito et al., 2006).
Polymer and Material Science
- Synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid, which involves tert-butyl catechol derivatives, demonstrates their utility in creating noncrystalline, soluble polymers with high thermal stability (Hsiao et al., 2000).
Peptide Synthesis
- The tert-butoxycarbonyl group is integral in peptide synthesis, as demonstrated in the preparation of N-tert-butoxycarbonyl-(Boc)-protected peptide esters. These peptides undergo C-alkylation under basic conditions, leading to the formation of various peptide derivatives (Matt & Seebach, 1998).
Medicinal Chemistry and Antibacterial Applications
- Synthesis and characterization of N-tert-butoxycarbonyl-thiazolidine carboxylic acid reveal its potential in dynamic kinetic resolution, a process relevant in the synthesis of enantiomerically pure compounds, and its antibacterial activities against various bacterial strains (Song et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound may interact with its targets through the BOC group.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHMUEVLMNHCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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